
(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is a synthetic compound used primarily as a precursor in the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . This compound is characterized by its molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride typically involves the protection of hydroxyl groups followed by chlorination. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using p-toluoyl chloride, forming 3,5-Di-O-p-toluyl-2-deoxy-D-ribose. This intermediate is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group at the 2-position with a chlorine atom, yielding 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3,5-Di-O-p-toluyl-2-deoxy-D-ribose.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Major Products
Scientific Research Applications
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Synthesis of Nucleosides and Nucleotides: It serves as a key intermediate in the synthesis of unnatural nucleosides and nucleotides, which are used in various biochemical studies.
Drug Development: The compound is used in the development of antiviral and anticancer drugs due to its ability to form nucleoside analogs.
Biochemical Research: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride involves its conversion to nucleoside analogs, which can then interact with various biological targets. These nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribose: A simpler analog without the p-toluyl protection groups.
3,5-Di-O-benzoyl-2-deoxy-D-ribofuranosyl chloride: Similar structure but with benzoyl groups instead of p-toluyl groups.
Uniqueness
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is unique due to its specific protective groups, which provide stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex nucleoside analogs .
Properties
Molecular Formula |
C19H21ClO3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(2R,3S,5R)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1 |
InChI Key |
VJQUMYQNPLTFOB-OTWHNJEPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


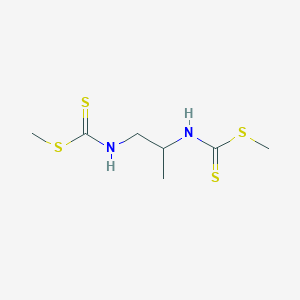
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

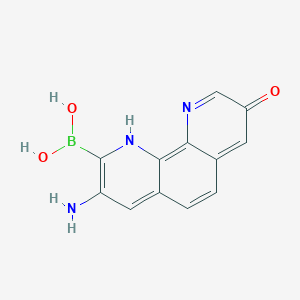
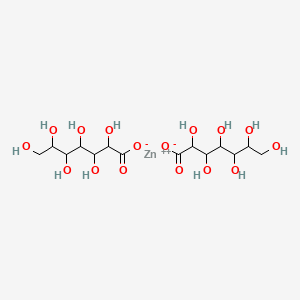
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

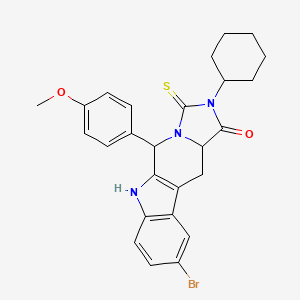
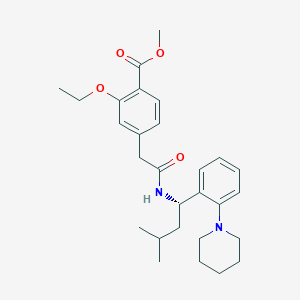
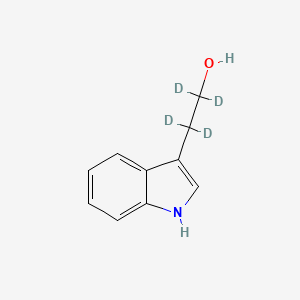
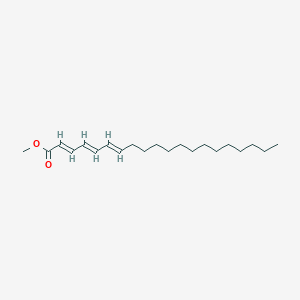
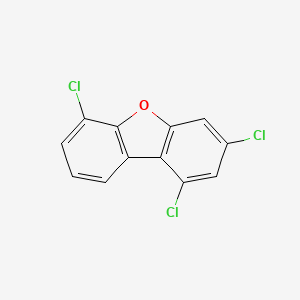
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
